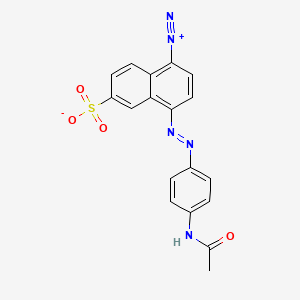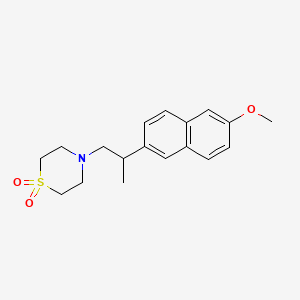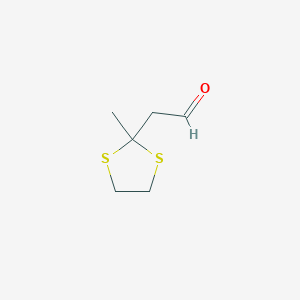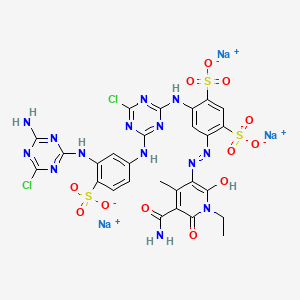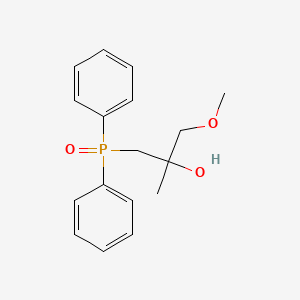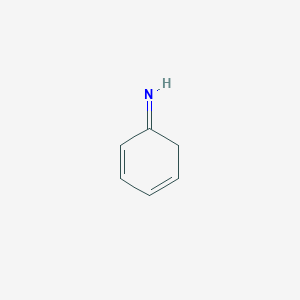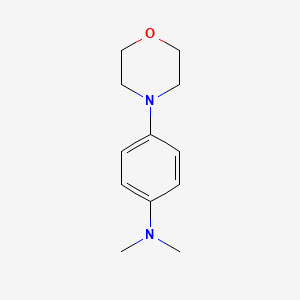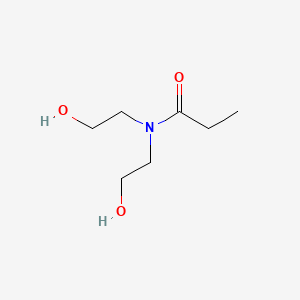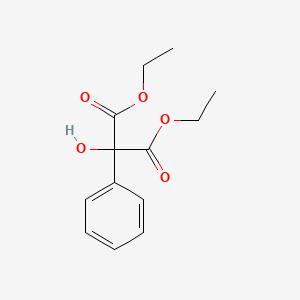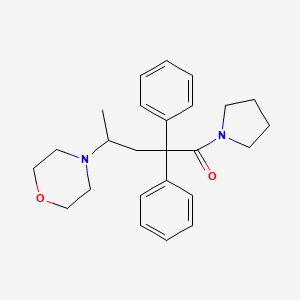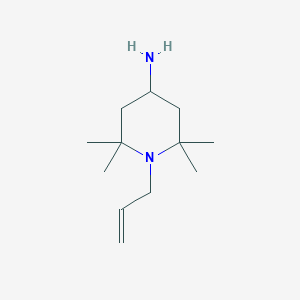![molecular formula C13H12ClNO6 B14465039 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate CAS No. 73547-49-6](/img/structure/B14465039.png)
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound consists of a phenylene ring substituted with a chlorocarbonyl group and a glycyl moiety, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate typically involves the reaction of 1,2-phenylenediamine with chloroformic acid derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroformic acid, acetic anhydride, and suitable catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
73547-49-6 |
|---|---|
Molekularformel |
C13H12ClNO6 |
Molekulargewicht |
313.69 g/mol |
IUPAC-Name |
[2-acetyloxy-4-[2-(carbonochloridoylamino)acetyl]phenyl] acetate |
InChI |
InChI=1S/C13H12ClNO6/c1-7(16)20-11-4-3-9(5-12(11)21-8(2)17)10(18)6-15-13(14)19/h3-5H,6H2,1-2H3,(H,15,19) |
InChI-Schlüssel |
KBPONLYAHMJJGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)CNC(=O)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


